![molecular formula C16H14ClN3O B2488379 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone CAS No. 866010-74-4](/img/structure/B2488379.png)

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

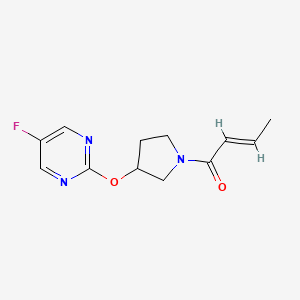

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone belongs to the class of quinazolinones, compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

- Lithiation of related quinazolinones, including 3-amino-2-methyl-4(3H)-quinazolinone, has been demonstrated, providing access to substituted derivatives (Smith et al., 1996).

- Synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds highlights a two-step procedure involving chlorosubstituted anthranilic acids and acetic anhydride (Párkányi & Schmidt, 2000).

Molecular Structure Analysis

- Advanced spectroscopic methods like NMR and X-ray crystallography are used for structural elucidation. For instance, a study on a similar quinazolinone derivative revealed its structure using NMR and X-ray diffraction (Wu et al., 2022).

Chemical Reactions and Properties

- Reactions of quinazolinones with electrophiles and nucleophiles lead to various derivatives, as shown in studies involving lithiated quinazolinones (Smith et al., 1996).

- Solid-phase synthesis techniques have been developed for quinazolinone derivatives, highlighting their versatile chemical reactivity (Gopalsamy & Yang, 2000).

Physical Properties Analysis

- The physical properties of quinazolinones, such as melting points and solubility, are often characterized in the context of their synthesis and structural analysis. However, specific data for this compound is not detailed in the available literature.

Chemical Properties Analysis

- Quinazolinones' reactivity with various chemical agents, like chloroformates, has been studied, indicating their utility in producing a wide range of chemically diverse molecules (Nawrocka, 2009).

- Electron impact ionization mass spectra studies provide insights into the molecular fragmentation patterns of quinazolinone derivatives (Osarodion & Ejodamen, 2021).

Scientific Research Applications

Antimicrobial Activity

The compound 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone and its derivatives have been extensively researched for their antimicrobial properties. Studies have synthesized various derivatives of quinazolinone, demonstrating significant antimicrobial activity against a range of bacterial and fungal species. This activity has been attributed to the structural stability of the quinazolinone nucleus, which has been modified with different substituents to enhance its biological activity. The antimicrobial potential of these compounds is highlighted by their effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of novel antimicrobial agents (Pawar & Sweeti, 2020), (Ammar et al., 2011), (Jatav et al., 2006).

Antiviral and Antimalarial Activities

Quinazolinone derivatives, including the subject compound, have been recognized for their antiviral and antimalarial activities. A range of these derivatives has been synthesized and tested, showing moderate to good antiviral activity, particularly against Tobacco Mosaic Virus (TMV). The antimalarial activity was evaluated using the rodent malaria parasite Plasmodium yoelii, revealing that the synthesized compounds possess promising antimalarial properties. These findings suggest the potential use of quinazolinone derivatives in the treatment and management of viral and malarial infections (Gao et al., 2007), (Meyyanathan et al., 2010).

Biological and Pharmacological Potential

The quinazolinone nucleus, a crucial component of the compound , is a part of many naturally occurring alkaloids and has been the subject of extensive studies due to its biological activities. Derivatives of this compound have been synthesized and shown to exhibit various pharmacological activities, including antibacterial, antifungal, anticonvulsant, and CNS depressant activities. These activities make quinazolinone and its derivatives significant in medicinal chemistry, with the potential for the development of new therapeutic agents (Tiwary et al., 2016), (Mishra et al., 2007).

Molecular Docking and Synthesis Techniques

Advances in synthesis techniques and molecular docking studies have played a crucial role in exploring the potential of this compound derivatives. Techniques such as ultrasonic irradiation and silica-supported nanoparticles have been utilized for the efficient synthesis of these compounds. Furthermore, molecular docking studies have provided insights into the interaction of quinazolinone derivatives with biological targets, aiding in the design and development of compounds with improved biological activity (Heravi et al., 2009), (Roy Mahato et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar to other indole derivatives, it may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting biochemical pathways .

Biochemical Pathways

Indole derivatives, which share structural similarities with quinazolinones, have been found to impact a wide range of biochemical pathways related to their biological activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

properties

IUPAC Name |

2-[[(2-chlorophenyl)methylamino]methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-18-10-15-19-14-8-4-2-6-12(14)16(21)20-15/h1-8,18H,9-10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEHUCYZTRUNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=NC3=CC=CC=C3C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)